molecular formula C6H13ClFNO B3111364 5-Fluoroazepan-4-ol hydrochloride CAS No. 1823331-71-0

5-Fluoroazepan-4-ol hydrochloride

Cat. No. B3111364
CAS RN: 1823331-71-0
M. Wt: 169.62
InChI Key: JWVFFTARUWEVEV-UHFFFAOYSA-N
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Description

5-Fluoroazepan-4-ol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO . It has an average mass of 169.625 Da and a mono-isotopic mass of 169.066971 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure is not provided in the search results.

Scientific Research Applications

1. Anticancer Properties and Drug Delivery Systems

5-Fluorouracil, a compound related to 5-Fluoroazepan-4-ol hydrochloride, is widely recognized for its anticancer properties, particularly in treating gastrointestinal, colorectal, and breast cancer. Innovative approaches in scientific research have focused on improving the delivery and efficacy of this compound. For instance:

  • The development of prodrugs, such as amino acid ester derivatives containing 5-fluorouracil, aims to enhance the drug's effectiveness while minimizing its toxicity. These derivatives have shown promising results in vitro against cancer cell lines like leukemia HL-60 and liver cancer BEL-7402, indicating potential for future therapeutic applications (Xiong et al., 2009).
  • Chitosan nanoparticles have been utilized as a delivery system for 5-fluorouracil and leucovorin, drugs commonly used in colon cancer treatment. This method aims to control drug release and optimize therapeutic effects, addressing the challenge of the drugs' hydrophilicity and aiming for a more targeted treatment approach (Li et al., 2011).

2. Understanding Drug Interactions and Stability

The stability and interaction of compounds related to this compound have been subjects of scientific investigation to optimize their therapeutic potential:

  • Studies on the conversion of quazepam in alkaline solutions provide insights into the stability and reaction kinetics of related compounds, crucial for understanding their behavior in different environments and improving their formulation (Yang & Yang, 2020).
  • The exploration of intramolecular interactions, such as the β-fluorine⋯ammonium interaction in 4- and 8-membered rings, sheds light on molecular conformations and stability, fundamental for the design of effective pharmaceutical compounds (Gooseman et al., 2006).

Safety and Hazards

5-Fluoroazepan-4-ol hydrochloride is classified as having acute toxicity when ingested orally (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

5-fluoroazepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5-6,8-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVFFTARUWEVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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